Furan, tetrahydro-2-(phenylsulfonyl)-

概要

説明

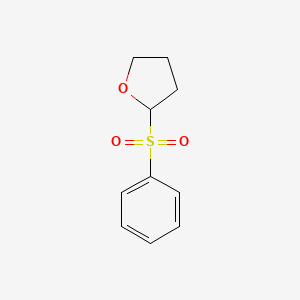

Furan, tetrahydro-2-(phenylsulfonyl)-: is a chemical compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol . This compound is characterized by a furan ring that has been fully hydrogenated (tetrahydrofuran) and substituted with a phenylsulfonyl group at the second position .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Furan, tetrahydro-2-(phenylsulfonyl)- typically involves the sulfonylation of tetrahydrofuran. One common method is the reaction of tetrahydrofuran with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Furan, tetrahydro-2-(phenylsulfonyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

化学反応の分析

Types of Reactions: Furan, tetrahydro-2-(phenylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted tetrahydrofuran derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Furan derivatives have been extensively studied for their pharmacological properties. The specific compound tetrahydro-2-(phenylsulfonyl)-furan is noted for its potential therapeutic applications:

- Antiemetic and Analgesic Properties : Research indicates that compounds similar to tetrahydro-2-(phenylsulfonyl)-furan exhibit activity as 5-HT3 antagonists, which are useful in treating gastrointestinal disorders such as gastroesophageal reflux and irritable bowel syndrome . These compounds also show promise as analgesics and anxiolytics, potentially aiding in the treatment of conditions like depression and anxiety .

- Neuroprotective Effects : The compound may play a role in neuroprotection, particularly in conditions like Alzheimer's disease. Its sulfonyl group might enhance the bioavailability of therapeutic agents when used in conjunction with other drugs .

Synthetic Organic Chemistry

Furan, tetrahydro-2-(phenylsulfonyl)- serves as a versatile intermediate in synthetic organic chemistry:

- Synthesis of Complex Molecules : This compound can be utilized in the synthesis of various complex organic molecules. For instance, it has been involved in the preparation of 2,4-disubstituted furan derivatives through reactions with diketones under basic conditions . This highlights its utility in constructing diverse chemical entities with potential biological activity.

- Building Block for Drug Development : Its unique structure allows it to act as a building block for the development of novel pharmaceutical compounds. The phenylsulfonyl moiety can be modified to enhance pharmacokinetic properties or to impart specific biological activities .

Material Science Applications

The properties of tetrahydro-2-(phenylsulfonyl)-furan extend into material science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to modify their physical properties. Its sulfonyl group may improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

- Chemical Sensors : Due to its electronic properties, tetrahydro-2-(phenylsulfonyl)-furan can be explored as a component in chemical sensors. Its ability to interact with various analytes could lead to the development of sensitive detection systems for environmental monitoring .

Case Study 1: Antiemetic Activity

A study demonstrated that derivatives of furan compounds exhibited significant antiemetic activity in animal models. The mechanism was attributed to their action as 5-HT3 antagonists, providing insights into their potential use for managing nausea and vomiting associated with chemotherapy .

Case Study 2: Synthesis of Disubstituted Furans

Research published on the synthesis of 2,4-disubstituted furan derivatives highlighted a method involving tetrahydro-2-(phenylsulfonyl)-furan as an intermediate. The study showcased various reaction conditions that led to high yields of desired products, emphasizing its role as a key building block in synthetic routes .

作用機序

The mechanism of action of Furan, tetrahydro-2-(phenylsulfonyl)- involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This property is exploited in biochemical assays and drug design, where the compound can inhibit or modify the activity of specific enzymes or proteins .

類似化合物との比較

Tetrahydrofuran: A fully hydrogenated furan ring without the phenylsulfonyl group.

Phenylsulfonyl Chloride: A sulfonylating agent used in the synthesis of sulfonyl derivatives.

Sulfolane: A sulfone compound with a similar structure but different functional groups.

Uniqueness: Furan, tetrahydro-2-(phenylsulfonyl)- is unique due to the presence of both a tetrahydrofuran ring and a phenylsulfonyl group. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and in biochemical research .

生物活性

Furan, tetrahydro-2-(phenylsulfonyl)- is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemical research. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

- Molecular Formula : C10H12O3S

- Molecular Weight : 212.27 g/mol

- CAS Number : 120346-80-7

Furan, tetrahydro-2-(phenylsulfonyl)- is synthesized through the sulfonylation of tetrahydrofuran, typically using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

The biological activity of Furan, tetrahydro-2-(phenylsulfonyl)- primarily arises from its interaction with various molecular targets. The phenylsulfonyl group acts as an electrophile, facilitating reactions with nucleophiles. This characteristic is exploited in biochemical assays and drug design, where the compound can inhibit or modify the activity of specific enzymes or proteins .

In Vitro Studies

- Genotoxicity : Furan, tetrahydro-2-(phenylsulfonyl)- was tested for genotoxic effects in vitro. Results indicated no genotoxicity in multiple Ames assays using Salmonella strains .

- Toxicological Effects : In repeated-dose studies on mice, significant findings included decreased liver weight at higher doses (250 mg/kg and above) and acute inflammation in respiratory tissues at lower concentrations (15 mg/L). The no observed adverse effect concentration (NOAEC) was determined to be 5.4 mg/L .

- Carcinogenicity Evidence : Studies indicate some evidence of carcinogenic activity in rodents exposed to high concentrations over extended periods. Notably, increased incidences of renal tubule neoplasms were observed in male rats at elevated doses (600 ppm and 1800 ppm) .

Mechanistic Insights

Furan, tetrahydro-2-(phenylsulfonyl)- has been shown to interact with various enzymes and receptors:

- Enzyme Inhibition : The compound has been utilized to study enzyme mechanisms, showing potential as a probe in biochemical assays.

- Receptor Binding : Its structural properties allow it to participate in π-π stacking interactions, enhancing binding affinity to target proteins.

Case Studies

- Study on Enzyme Mechanisms : A detailed investigation into the inhibition of specific enzymes revealed that Furan, tetrahydro-2-(phenylsulfonyl)- could effectively modulate enzyme activity by interacting with critical active sites.

- Pharmacological Applications : Research has highlighted its potential use as a building block for synthesizing pharmaceuticals aimed at treating neurological and inflammatory diseases due to its unique structural characteristics.

Comparative Analysis

To better understand the uniqueness of Furan, tetrahydro-2-(phenylsulfonyl)-, it is beneficial to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Tetrahydrofuran | Fully hydrogenated furan | Solvent properties |

| Phenylsulfonyl Chloride | Sulfonating agent | Reactive electrophile |

| Sulfolane | Sulfone derivative | Solvent and reagent |

| Furan, Tetrahydro-2-(phenylsulfonyl)- | Hybrid structure | Enzyme inhibitor |

特性

IUPAC Name |

2-(benzenesulfonyl)oxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-14(12,10-7-4-8-13-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLAITQPVMLMTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451296 | |

| Record name | Furan, tetrahydro-2-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120346-80-7 | |

| Record name | Furan, tetrahydro-2-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。